bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate
Description
Properties
IUPAC Name |
bis(2-methylpropoxy)phosphoryl-(4-bromophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrO4P/c1-11(2)9-19-21(18,20-10-12(3)4)15(17)13-5-7-14(16)8-6-13/h5-8,11-12,15,17H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYAVAUNGBYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=C(C=C1)Br)O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromobenzyl alcohol with diisopropyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of bis(2-methylpropyl) [(4-bromophenyl)(carbonyl)methyl]phosphonate.
Reduction: Formation of bis(2-methylpropyl) [(4-hydroxyphenyl)(hydroxy)methyl]phosphonate.
Substitution: Formation of bis(2-methylpropyl) [(4-substituted phenyl)(hydroxy)methyl]phosphonate.
Scientific Research Applications
Bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonate esters.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biological pathways and lead to various effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Aromatic Halogenation: The 4-bromophenyl group in the target compound enhances electronic and steric effects compared to non-halogenated analogs like diisobutyl phosphite. Bromine’s electron-withdrawing nature may increase stability and binding affinity in biological systems, as seen in analogs like 29a/29b .
Hydroxyl Group: The hydroxyl moiety introduces hydrogen-bonding capability, distinguishing it from non-hydroxylated phosphonates (e.g., diisobutyl phosphite). This feature is critical for interactions with biological targets, such as enzymes or microbial membranes .
Steric Effects : Bulky 2-methylpropyl ester groups in the target compound reduce hydrolysis rates compared to smaller alkyl esters (e.g., methyl or ethyl phosphonates), as observed in studies of phosphonate stability .
Biological Activity
Bis(2-methylpropyl)[(4-bromophenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. Phosphonates are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the development of therapeutic agents. This article reviews the biological activity of bis(2-methylpropyl)[(4-bromophenyl)(hydroxy)methyl]phosphonate, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of bis(2-methylpropyl)[(4-bromophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromobenzaldehyde with phosphonic acid derivatives under acidic conditions. The resulting product can be purified through recrystallization or chromatography methods.
The biological activity of bis(2-methylpropyl)[(4-bromophenyl)(hydroxy)methyl]phosphonate primarily stems from its ability to inhibit specific enzymes. Organophosphate compounds like this one often interact with serine residues in the active sites of enzymes, leading to irreversible inhibition.
- Enzyme Inhibition :
- Cholinesterase Inhibition : Similar compounds have shown significant cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
- Phosphatase Activity : The compound may exhibit phosphatase inhibition, impacting signal transduction pathways.
Case Studies
Several studies have evaluated the biological effects of phosphonates, including bis(2-methylpropyl)[(4-bromophenyl)(hydroxy)methyl]phosphonate:
- Study 1 : A study demonstrated that a related phosphonate compound exhibited potent inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
- Study 2 : Research indicated that phosphonates can modulate inflammatory responses by inhibiting specific kinases involved in inflammatory signaling pathways, highlighting their therapeutic potential in autoimmune diseases .
Toxicological Profile
The safety and toxicity profile of bis(2-methylpropyl)[(4-bromophenyl)(hydroxy)methyl]phosphonate is crucial for its application in medicinal chemistry:
- Acute Toxicity : Preliminary assessments suggest moderate acute toxicity levels, necessitating careful handling and further toxicity studies.
- Environmental Impact : As with many organophosphate compounds, there are concerns regarding environmental persistence and bioaccumulation .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
